tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate
Description
This compound is a fluorinated derivative of the tetrahydro-γ-carboline scaffold, featuring a tert-butyl carbamate group at the 2-position and a fluorine atom at the 8-position of the indole ring. Key properties include:
Properties
IUPAC Name |
tert-butyl 8-fluoro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,12,14,18H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXJRJXMRBLFIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate typically involves multiple steps, starting from simpler precursor molecules. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The reaction conditions often require strong acids like methanesulfonic acid (MsOH) and heating under reflux in methanol (MeOH).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. The process would involve rigorous control of reaction parameters, such as temperature, pressure, and reaction time, to optimize the production efficiency. Additionally, purification steps like recrystallization or chromatography would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate: can undergo various chemical reactions, including:
Oxidation: : Converting the indole ring to more oxidized forms.
Reduction: : Reducing functional groups within the molecule.
Substitution: : Replacing hydrogen atoms with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include oxidized indole derivatives, reduced forms of the compound, and substituted analogs.
Scientific Research Applications
Cancer Research
One of the primary applications of tert-butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate is in cancer research. Studies have shown that this compound exhibits significant inhibitory effects on the proliferation of various cancer cell lines, including:
- HeLa (Cervical Cancer)
- A549 (Lung Cancer)
- HepG2 (Liver Cancer)
- MCF-7 (Breast Cancer)
The compound interacts with c-Met, a receptor tyrosine kinase frequently overexpressed in cancer cells, inhibiting its activity and thereby affecting downstream signaling pathways crucial for tumor growth and survival .
Structure–Activity Relationship (SAR) Studies
Research on the structure–activity relationship of related compounds has highlighted the importance of specific substituents on the pyrido[4,3-b]indole core. Modifications can significantly impact the efficacy and potency of these compounds against various biological targets. For example, altering substituents can enhance or diminish the compound's ability to rescue F508del-CFTR activity in cellular models .
Case Study 1: Inhibition of c-Met Activity
A study demonstrated that this compound binds to the active site of c-Met, effectively preventing its phosphorylation and subsequent activation of downstream signaling molecules involved in cell proliferation and survival. This mechanism was confirmed through biochemical assays and cellular experiments showing reduced viability in treated cancer cell lines .
Case Study 2: Efficacy in Drug Development
In a comparative analysis involving various analogs of tetrahydropyrido compounds, researchers found that modifications to the tert-butyl group and fluorine substituent could lead to enhanced biological activity. For instance, certain derivatives exhibited double-digit nanomolar potency against specific cancer cell lines while maintaining high efficacy levels . This indicates potential pathways for developing more effective anticancer agents based on this scaffold.
Mechanism of Action
The mechanism by which tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom at the 8th position can enhance binding affinity to certain receptors or enzymes, leading to biological effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations in tert-Butyl Pyridoindole Derivatives
The following analogs differ in substituents at the 6-, 8-, or other positions, influencing physicochemical and biological properties:
Ester Group Modifications
Replacing the tert-butyl group with ethyl or benzyl esters alters lipophilicity and pharmacokinetics:
- Ethyl 8-chloro analog (CAS 885272-49-1): Lower molecular weight (280.75 g/mol) and higher polarity compared to tert-butyl derivatives .
- Benzyl-substituted analogs : Exhibit antioxidant activity in erythrocyte models, as seen with (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-acetic acid .
Biological Activity
tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate (CAS: 1824506-47-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C16H21FN2O2 with a molecular weight of 292.35 g/mol. Its predicted boiling point is approximately 380.7 °C and it has a density of 1.174 g/cm³ .
Research indicates that compounds with the pyrido[4,3-b]indole core exhibit various biological activities, including neuroprotective effects and potential applications in treating neurodegenerative diseases. The presence of the fluorine atom at position 8 may enhance lipophilicity and alter the pharmacokinetic profile of the compound, potentially improving its efficacy and bioavailability in biological systems .
Structure-Activity Relationship (SAR)
A study focusing on similar tetrahydro-pyrido compounds highlighted that modifications at specific positions significantly affect their biological potency. For instance:
- Efficacy : Substituents at position 8 were shown to retain efficacy while altering potency. Compounds with methyl or hydrogen substitutions demonstrated comparable efficacy to the parent compound.
- Potency : The EC50 values varied based on substituent modifications, with some analogs showing enhanced potency in cellular assays related to cystic fibrosis transmembrane conductance regulator (CFTR) activity .
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective properties of pyrido[4,3-b]indole derivatives in models of oxidative stress. The results indicated that tert-butyl 8-fluoro derivatives exhibited significant protective effects against neuronal cell death induced by oxidative agents.
- Anticancer Activity : Another investigation explored the anticancer potential of related compounds in various cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents.
Comparative Analysis
The following table summarizes the biological activities and potency of selected pyrido[4,3-b]indole derivatives:
| Compound Name | Structure | Efficacy (Emax) | Potency (EC50) | Biological Activity |
|---|---|---|---|---|
| tert-butyl 8-fluoro derivative | Structure | High | 0.23 μM | Neuroprotective |
| Methyl-substituted analog | Structure | Moderate | 0.27 μM | CFTR potentiator |
| Hydrogen-substituted analog | Structure | Comparable | 0.23 μM | Anticancer |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of tert-butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate?
- Methodological Answer :
- Protection/Deprotection Strategy : Use tert-butyl carbamate groups (e.g., di-tert-butyl dicarbonate) to protect reactive amines during multi-step syntheses. This minimizes side reactions and improves yield .
- Reaction Conditions : Employ anhydrous solvents (e.g., DCM or DMF) under nitrogen to prevent hydrolysis or oxidation. Catalytic bases like DIPEA enhance reactivity .
- Purification : Utilize column chromatography with gradients (e.g., CH₂Cl₂/MeOH) and monitor purity via UPLC-MS (e.g., tR = 1.56 min, MS matching calculated molecular ions) .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Methodological Answer :
- Spectroscopic Techniques :
- <sup>1</sup>H-NMR : Key peaks include aromatic protons (δ 7.14–8.50 ppm), tert-butyl groups (δ 1.2–1.5 ppm), and carbamate NH (δ ~8.50 ppm) .
- UPLC-MS : Confirm molecular weight (e.g., [M+H]<sup>+</sup> = 231.1 observed vs. 231.3 calculated) .
- Crystallography : Single-crystal X-ray diffraction (R factor ≤ 0.046) resolves stereochemistry and confirms bond lengths/angles .
Advanced Research Questions
Q. How can discrepancies in reaction yields during the synthesis of derivatives be systematically investigated?
- Methodological Answer :
- Parameter Screening : Vary catalysts (e.g., NaH vs. DIPEA), temperatures, and solvent systems (DMF vs. THF) to identify optimal conditions .
- Byproduct Analysis : Use high-resolution MS to detect trace impurities (e.g., chlorinated byproducts in fluorinated intermediates) .
- Kinetic Studies : Monitor reaction progress via <sup>19</sup>F-NMR to assess fluorine incorporation efficiency .
Q. What methodologies are recommended for analyzing the solid-state conformation of derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolve molecular packing and hydrogen-bonding networks (e.g., mean C–C bond length = 0.003 Å, R factor = 0.043) .
- DFT Calculations : Compare experimental crystal structures with computational models to validate electronic effects (e.g., fluorine substituent interactions) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound’s bioactive analogs?
- Methodological Answer :
- Derivatization : Introduce substituents (e.g., 4-chlorophenyl or trifluoromethyl groups) at the indole or pyridine rings to modulate activity .
- Biological Assays : Test cytotoxicity (IC50) and receptor binding affinity using fluorogenic or radiometric assays. Correlate activity with steric/electronic parameters (e.g., Hammett constants) .
- Data Analysis : Use multivariate regression to identify critical substituent effects (e.g., fluorine’s electronegativity vs. steric bulk of tert-butyl groups) .
Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data for derivatives?
- Methodological Answer :
- Replicate Experiments : Ensure consistent assay conditions (e.g., cell lines, incubation times).
- Batch Analysis : Compare purity profiles (HPLC ≥ 95%) across synthetic batches to rule out impurity-driven artifacts .
- Computational Modeling : Perform docking studies to assess binding mode variations caused by stereochemical differences (e.g., R vs. S configurations) .
Stability and Compatibility
Q. What factors influence the stability of tert-butyl 8-fluoro...carboxylate under storage?
- Methodological Answer :
- Environmental Controls : Store at –20°C in sealed, desiccated containers to prevent hydrolysis of the carbamate group .
- Light Sensitivity : Protect from UV exposure to avoid photodegradation (e.g., indole ring oxidation) .
- Compatibility Testing : Avoid strong acids/bases and oxidizing agents, which cleave the tert-butyl group .
Characterization Table
| Technique | Key Parameters | Application | Reference |
|---|---|---|---|
| UPLC-MS | tR = 1.56 min; [M+H]<sup>+</sup> = 231.1 | Purity verification | |
| X-ray Crystallography | R factor = 0.043; Mean C–C = 0.003 Å | Stereochemical confirmation | |
| <sup>1</sup>H-NMR | δ 8.50 ppm (NH), δ 1.2–1.5 ppm (tert-butyl) | Functional group identification | |
| DFT Calculations | Bond angle deviations ≤ 1° | Electronic effect validation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
